molecular formula C9H12 B166476 4-Ethyltoluene CAS No. 622-96-8

4-Ethyltoluene

Cat. No. B166476
CAS RN: 622-96-8
M. Wt: 120.19 g/mol
InChI Key: JRLPEMVDPFPYPJ-UHFFFAOYSA-N
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Description

4-Ethyltoluene is an organic compound with the formula CH3C6H4C2H5 . It is one of three isomers of ethyltoluene, the other two isomers being 3-ethyltoluene and 2-ethyltoluene . All are colorless liquids and all are used for the production of specialty polystyrenes .


Synthesis Analysis

Ethyltoluene is produced by ethylation of toluene . The reaction is as follows: CH3C6H5 + C2H4 → CH3C6H4C2H5 . Over typical acid catalysts, this process gives a mixture of the 2-, 3-, and 4- isomers . Using a modified zeolite catalyst, the alkylation is shape-selective for the 4- isomer .


Molecular Structure Analysis

The molecular structure of 4-Ethyltoluene can be represented as CH3C6H4C2H5 .


Chemical Reactions Analysis

4-Ethyltoluene is subjected to dehydrogenation to give 4-vinyltoluene . This dehydrogenation is conducted in the presence of zinc oxide catalysts .


Physical And Chemical Properties Analysis

4-Ethyltoluene is a colorless liquid . It has a molar mass of 120.195 g/mol . It has a density of 0.861 g/cm3 and a boiling point of 162 °C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

4-Ethyltoluene is a valuable chemical traditionally produced from fossil feedstocks. The production of 4-ethyltoluene from renewable and cheap lignin is of great significance .

Methods of Application or Experimental Procedures

A new route to produce 4-ethyltoluene from lignin has been reported. It was discovered that RhCl3-LiI-LiBF4 was an efficient catalytic system for the reaction of lignin with CO to form 4-ethyltoluene . In the reaction, ethylbenzene was first formed via demethoxylation and depolymerization of lignin, which was further transformed into 4-ethyltoluene by methylation using methoxy from the lignin .

Results or Outcomes

The yield of 4-ethyltoluene could reach 9.5 wt% when GVL-lignin was used as the starting material. Interestingly, 5.2 wt% yield of 4-ethyltoluene was obtained when raw poplar was directly used as the starting material .

Use as Intermediates

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

4-Ethyltoluene is used as intermediates in various chemical reactions .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures depend on the particular chemical reaction in which 4-Ethyltoluene is being used as an intermediate .

Results or Outcomes

The outcomes of these reactions vary widely, as 4-Ethyltoluene can be used in a variety of different chemical reactions .

Production of Specialty Polystyrenes

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Summary of the Application

4-Ethyltoluene is used for the production of specialty polystyrenes . Polystyrenes are widely used in various industries due to their excellent properties such as transparency, low cost, and ease of fabrication .

Methods of Application or Experimental Procedures

4-Ethyltoluene is subjected to dehydrogenation to give 4-vinyltoluene . This process is conducted in the presence of zinc oxide catalysts .

Results or Outcomes

The outcome of this process is the production of 4-vinyltoluene, which is a key monomer in the production of specialty polystyrenes .

Use in Gas Chromatography

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

4-Ethyltoluene can be used as a standard in gas chromatography . Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

Methods of Application or Experimental Procedures

In gas chromatography, a sample is carried by an inert gas (the mobile phase) through a column packed with a stationary phase. The different components in the sample will interact differently with the stationary phase, causing them to travel at different speeds and thus separate from each other .

Results or Outcomes

The use of 4-Ethyltoluene as a standard in gas chromatography allows for the identification and quantification of various compounds in a sample .

Production of Methylstyrenes

Specific Scientific Field

This application falls under the field of Industrial Chemistry .

Summary of the Application

4-Ethyltoluene is used as a precursor to methylstyrenes . Methylstyrenes are important in the production of polystyrene resins, which have a wide range of applications in the plastics industry .

Methods of Application or Experimental Procedures

4-Ethyltoluene undergoes dehydrogenation to give methylstyrenes . This process is conducted in the presence of zinc oxide catalysts .

Results or Outcomes

The outcome of this process is the production of methylstyrenes, which are key monomers in the production of polystyrene resins .

Use in Gas Chromatography

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

4-Ethyltoluene can be used as a standard in gas chromatography . Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

Methods of Application or Experimental Procedures

In gas chromatography, a sample is carried by an inert gas (the mobile phase) through a column packed with a stationary phase. The different components in the sample will interact differently with the stationary phase, causing them to travel at different speeds and thus separate from each other .

Results or Outcomes

The use of 4-Ethyltoluene as a standard in gas chromatography allows for the identification and quantification of various compounds in a sample .

Safety And Hazards

4-Ethyltoluene is a flammable liquid and its vapors may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

4-Ethyltoluene is currently produced from fossil feedstocks . Production of 4-ethyltoluene from renewable and cheap lignin is of great significance . A new route to produce 4-ethyltoluene from lignin has been reported . This work provides a new strategy to produce valuable aromatic compounds from renewable resources .

properties

IUPAC Name

1-ethyl-4-methylbenzene
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InChI

InChI=1S/C9H12/c1-3-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLPEMVDPFPYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID9029194
Record name 4-Ethyltoluene
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Molecular Weight

120.19 g/mol
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Physical Description

Liquid, Liquid; [Reference #1] Colorless liquid; [Alfa Aesar MSDS]
Record name Benzene, 1-ethyl-4-methyl-
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Record name 4-Ethyltoluene
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Vapor Pressure

3.0 [mmHg]
Record name 4-Ethyltoluene
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Product Name

4-Ethyltoluene

CAS RN

622-96-8
Record name 1-Ethyl-4-methylbenzene
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Record name 4-Ethyltoluene
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Record name 4-ethyltoluene
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Record name P-ETHYLTOLUENE
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Synthesis routes and methods I

Procedure details

Para-ethyltoluene was prepared from toluene and ethylene using the catalyst as obtained in Example 1 under the following reaction conditions:
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Synthesis routes and methods II

Procedure details

For example, benzene and ethylene at a mole ratio of 1:2 to 10:1 yield p-diethylbenzene besides ethylbenzene. (p=400 psig, Temp.=800° F.); toluene and 1-octene yield p-ethyltoluene and a mixture of n- and isopropyl toluene rich in p-isomer.
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Synthesis routes and methods III

Procedure details

Pilot-scale treatments also support the laboratory incubations. The addition of calcium nitrate to the sediments of the Dofasco Boatslip in 1992 resulted in the biodegradation of several organic compounds (mean of three samples, reductions as follows; toluene 80%, ethylbenzene 86%, m/p-xylene 76%, 3/4-ethyltoluene 89%, and dichloromethane 65%) (FIG. 29). These relatively rapid biodegradation rates are similar to those reported in laboratory studies where nitrate was added to enhance biodegradation (Hutchins 1991).
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Yield
86%
Yield
89%

Synthesis routes and methods IV

Procedure details

The same Ca-P-ZSM-5 catalyst is then treated with a stream of air which is first moistened with water at ambient temperature and is then passed for 14 hours at the rate of 300 cc/minute into the catalyst bed maintained at 90° C. After calcination at 500° C. for 1 hour, disproportionation and ethylation of toluene are again carried out under the same conditions used with the untreated catalyst. Toluene disproportionation gives 12.6% toluene conversion with a para-selectivity of 66.3% p-xylene in xylenes. Toluene ethylation gives 19.1% conversion of toluene with a para-selectivity of 88.7% p-ethyltoluene in ethyltoluenes.
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ethyltoluenes
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Ca-P-ZSM-5
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Yield
88.7%

Synthesis routes and methods V

Procedure details

Toluene and ethylene were reacted over the Ba-Modified ZSM-11 at 400° C. The feed WHSV for toluene was 7.0 and for ethylene was 0.5. Conversion of toluene was 5.3% and the yield of para-ethyltoluene in the ethyltoluene produced was 89.0%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyltoluene
Reactant of Route 2
4-Ethyltoluene
Reactant of Route 3
Reactant of Route 3
4-Ethyltoluene
Reactant of Route 4
4-Ethyltoluene
Reactant of Route 5
Reactant of Route 5
4-Ethyltoluene
Reactant of Route 6
4-Ethyltoluene

Citations

For This Compound
1,560
Citations
C Pizarro, O Suárez-Iglesias, I Medina… - Journal of Chemical & …, 2009 - ACS Publications
… 4-ethyltoluene should be those which diffuse at an equal speed, and according to the critical volumes, the diffusivities of 2-ethyltoluene and 4-ethyltoluene … 1 to 3 for 4-ethyltoluene. The …
Number of citations: 29 pubs.acs.org
X Shen, Q Meng, Q Mei, J Xiang, H Liu, B Han - Green chemistry, 2020 - pubs.rsc.org
… 4-Ethyltoluene is a very valuable chemical that is currently produced from fossil feedstocks. Production of 4-ethyltoluene … Herein, we report a new route to produce 4-ethyltoluene from …
Number of citations: 10 pubs.rsc.org
R Świercz, K Rydzyński, J Jajte, J Stetkiewicz… - International journal of …, 2000 - cybra.lodz.pl
… The toxicity of 4-ethyltoluene to experimental animals was studied … that 4-ethyltoluene can be classified as a very mild skin and eye irritant. Sensory respiratory irritation of 4-ethyltoluene …
Number of citations: 18 cybra.lodz.pl
R Świercz, K Rydzyński, W Wesołowski - Toxicology Letters, 1996 - infona.pl
… 4-ethyltoluene the mean blood concentration of the compound was 0.54 mg/dm 3 at the end of a 6-hour exposure period; however, blood 4-ethyltoluene … of 4-ethyltoluene in the course …
Number of citations: 2 www.infona.pl
A Fischer, GN Henderson… - Australian Journal of …, 1978 - CSIRO Publishing
Nitration of 4-ethyltoluene in acetic anhydride at -20 gives the diastereoisomers of 1-ethyl-4-methyl-4-nitrocyclohexa-2,5-dienyl acetate and of 4-ethyl-1-methyl-4-nitrocyclohexa-2,5-…
Number of citations: 16 www.publish.csiro.au
PJ Breen, ER Bernstein, JI Seeman - The Journal of chemical physics, 1987 - pubs.aip.org
… Time-of-flight mass spectra are presented for the SI +-So origin region of jet-cooled 1,2-, 1,3-, and 1,4-diethylbenzene, and 2-,3-, and 4-ethyltoluene. The spectra for the diethylbenzenes …
Number of citations: 71 pubs.aip.org
E Janik-Spiechowicz, K Wyszyńska - Mutation Research/Genetic Toxicology …, 1998 - Elsevier
… In addition, 4-ethyltoluene (the main ethylmethylbenzenic … The results revealed that neither Farbasol nor 4-ethyltoluene induced … Additionally, we reported on the results of 4-ethyltoluene …
Number of citations: 5 www.sciencedirect.com
C Iwakura, Y Yoshida, H Inoue - Journal of Electroanalytical Chemistry, 1997 - Elsevier
… The time dependence of the amount of produced 4-ethyltoluene in both … 4-ethyltoluene increased lin~;arly with electrolysis time for at least 5 h. The production rates of 4-ethyltoluene …
Number of citations: 42 www.sciencedirect.com
Y Jigami, T Omori, Y Minoda… - Agricultural and Biological …, 1974 - jstage.jst.go.jp
… SIBI on various methyl or ethyl substituted aromatic hydrocarbons was as follows; utilized 3-ethyltoluene, m-xylene and p-xylene as a source of carbon, but not 2-and 4-ethyltoluene, …
Number of citations: 12 www.jstage.jst.go.jp
GK Roberts, CJ Willson, DS Olivera… - Inhalation …, 2017 - Taylor & Francis
… Rats and mice exposed to 2000 ppm 2-ethyltoluene and mice exposed to 2000 ppm 4-ethyltoluene … In the mouse lung, all compounds except 4-ethyltoluene produced bronchial and …
Number of citations: 5 www.tandfonline.com

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